molecular formula C8H7ClF3NO B3038470 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol CAS No. 866018-09-9

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol

Cat. No.: B3038470
CAS No.: 866018-09-9
M. Wt: 225.59 g/mol
InChI Key: IOSFJFKGYDWBRF-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol is a chemical compound with the molecular formula C8H7ClF3NO It is characterized by the presence of a pyridine ring substituted with a chloro group and a trifluoromethyl group, along with an ethanol moiety

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to targetSuccinate Dehydrogenase (SDH) , a key enzyme in the citric acid cycle and the electron transport chain. SDH plays a crucial role in energy production within cells.

Biochemical Pathways

Compounds that inhibit sdh, such as fluopyram , can disrupt the citric acid cycle and the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This can cause cell damage and eventually lead to cell death.

Pharmacokinetics

The pharmacokinetic profiles of similar compounds have been highlighted . These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action.

Result of Action

Inhibition of sdh can lead to cell damage and death due to disrupted energy production and increased reactive oxygen species .

Preparation Methods

The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate alcohol under controlled conditions. One common method involves the use of 3-chloro-5-(trifluoromethyl)pyridine and ethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol, dichloromethane, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol can be compared with other similar compounds, such as:

    3-Chloro-5-(trifluoromethyl)pyridine: Lacks the ethanol moiety, making it less versatile in certain reactions.

    2-Chloro-5-(trifluoromethyl)pyridine: Differently substituted, leading to variations in reactivity and applications.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-4,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSFJFKGYDWBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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